molecular formula C24H35N3O5S B11643672 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11643672
M. Wt: 477.6 g/mol
InChI Key: SSAYYUVTNYJTOG-UHFFFAOYSA-N
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Description

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dibutylamine backbone with a substituted sulfonamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE involves multiple steps. One common route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine.

    Attachment of the hydroxypropyl group: The intermediate is then reacted with 2-hydroxy-3-chloropropylamine under basic conditions to form the desired hydroxypropyl sulfonamide.

    Final coupling with dibutylamine: The hydroxypropyl sulfonamide is then coupled with dibutylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxy group can participate in further chemical reactions, altering the compound’s biological activity. The nitro group can undergo reduction to form an amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    DIBUTYLAMINE: A simpler amine with similar reactivity but lacking the sulfonamide and hydroxypropyl groups.

    N,N-DIBUTYL-4-METHYLANILINE: Similar structure but with a different substitution pattern.

    N,N-DIBUTYLACETAMIDE: Another dibutylamine derivative with different functional groups.

Uniqueness

DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H35N3O5S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C24H35N3O5S/c1-4-6-16-25(17-7-5-2)18-23(28)19-26(21-10-8-20(3)9-11-21)33(31,32)24-14-12-22(13-15-24)27(29)30/h8-15,23,28H,4-7,16-19H2,1-3H3

InChI Key

SSAYYUVTNYJTOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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